molecular formula C13H13N3O3 B11723457 Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate

Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate

Cat. No.: B11723457
M. Wt: 259.26 g/mol
InChI Key: DRGVSDRFDDWPSJ-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a pyrazole derivative characterized by:

  • A 1-phenyl substituent at the pyrazole ring’s N1 position.
  • A hydroxyiminomethyl (-CH=N-OH) group at the C4 position.
  • An ester (-COOEt) group at the C3 position.

Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural versatility and reactivity .

Properties

IUPAC Name

ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(17)12-10(8-14-18)9-16(15-12)11-6-4-3-5-7-11/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGVSDRFDDWPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. The hydroxyimino group is introduced through the reaction of the resulting pyrazole with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of a base such as sodium acetate to facilitate the formation of the hydroxyimino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound (C₁₂H₁₂N₂O₃) contains:

  • Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

  • Hydroxyimino group (-CH=N-OH) : A reactive substituent at position 4.

  • Ethyl ester moiety : Esterified carboxylate group at position 3.

These features enable participation in oxidation, reduction, substitution, and hydrolysis reactions .

Oxidation Reactions

The hydroxyimino group undergoes oxidation to form a carbonyl compound.

  • Reagents : Potassium permanganate (KMnO₄) under acidic conditions.

  • Mechanism : Oxidation of the -CH=N-OH group to -C=O, forming a ketone derivative.

  • Application : Used to modify the compound’s electronic properties for material science applications.

Reduction Reactions

The ester group can be reduced to an alcohol.

  • Reagents : Lithium aluminum hydride (LiAlH₄).

  • Mechanism : Reduction of the ester (-COOEt) to a primary alcohol (-CH₂OH).

  • Outcome : Generates ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-methanol derivatives.

Substitution Reactions

The hydroxyimino group participates in nucleophilic substitution.

  • Reagents : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaOH).

  • Mechanism : Replacement of the hydroxyl group (-OH) with an alkyl group.

  • Example : Formation of 4-(alkyloxyiminomethyl) derivatives for medicinal chemistry.

Hydrolysis Reactions

The ester group undergoes hydrolysis to yield a carboxylic acid.

  • Reagents : Acidic (HCl) or basic (NaOH) conditions.

  • Mechanism : Cleavage of the ester bond (-COOEt → -COOH).

  • Application : Production of the corresponding carboxylic acid derivative for drug discovery.

Multicomponent Reactions

Used to generate biologically active derivatives:

  • Reagents : Hydrazine derivatives, active methylene reagents.

  • Outcome : Phenylaminopyrazoles with anticancer activity (e.g., inhibition of MCF7, SKOV-3 cell lines) .

Cycloaddition Reactions

Pyrazole derivatives participate in [3+2] cycloadditions, though this specific compound’s behavior is less documented. Related studies show:

  • Reagents : Nitrile imines, alkenes.

  • Outcome : Fused heterocycles with potential optoelectronic properties .

Coordination Chemistry

Pyrazole-based ligands interact with metals, enabling catalytic applications:

  • Mechanism : NH groups in protic pyrazoles enable metal–ligand cooperation.

  • Application : Catalytic cycles involving nitrogen-containing substrates .

Stability and Handling

  • Physical State : Solid at room temperature.

  • Solubility : Moderate in ethanol, DMSO.

  • Safety : Classified as harmful if swallowed (H302) and a skin irritant (H315) .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate. The compound has been synthesized and evaluated for its efficacy in reducing inflammation through various pharmacological models.

  • Study Overview : A series of pyrazole derivatives were synthesized, and their anti-inflammatory activities were assessed using the carrageenan-induced paw edema model in rats. The results indicated that specific substitutions on the pyrazole scaffold enhanced anti-inflammatory effects compared to standard treatments .
CompoundAnti-inflammatory Activity (inhibition %)
This compoundSignificant
Control GroupBaseline

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that derivatives of this compound showed promising results against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating significant potency relative to conventional chemotherapeutics .
Cancer Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF720.12Doxorubicin: 0.92
A54924.57Doxorubicin: 0.92

Pest Control

The compound has been identified as a potential agent for controlling agricultural pests, including insects and nematodes. Its effectiveness in this area is attributed to its ability to disrupt biological processes within target organisms.

  • Patent Insights : Patent literature indicates that compounds similar to this compound have been developed for use as insecticides and acaricides, demonstrating efficacy against a range of agricultural pests .
Application AreaTarget OrganismsEfficacy Level
AgricultureInsects, NematodesHigh
Veterinary MedicineEctoparasitesModerate

Synthesis and Structural Insights

The synthesis of this compound involves multi-step reactions starting from simple precursors, often utilizing hydrazine derivatives in acidic conditions to achieve the desired pyrazole structure.

Synthetic Route

The following general synthetic pathway outlines the preparation of this compound:

  • Formation of Dioxo-Ester : React diethyl oxalate with acetophenone derivatives.
  • Hydrazine Reaction : Treat the dioxo-esters with hydrazine hydrate in glacial acetic acid.
  • Final Product Isolation : Purify the resulting pyrazole derivative through crystallization or chromatography.

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The compound’s structural analogs differ in substituent positions and functional groups, impacting their physicochemical and biological properties. Key examples include:

Compound Name CAS RN Substituents (Position) Key Functional Groups Similarity Score Reference
Ethyl 4-formyl-1H-pyrazole-3-carboxylate 179692-09-2 Formyl (C4), Ester (C3) Aldehyde, Ester 0.95
Ethyl 1H-pyrazole-3-carboxylate 5932-27-4 None (base pyrazole), Ester (C3) Ester 0.89
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate 129768-30-5 Trifluoromethyl (C3), Ester (C4) CF3, Ester 0.66
4-(Hydroxyiminomethyl)phenylboronic acid 938443-32-4 Hydroxyiminomethyl (phenyl ring) Boronic acid, Oxime N/A

Key Observations :

  • Hydroxyiminomethyl vs.
  • Trifluoromethyl Substitution : The trifluoromethyl group (CAS 129768-30-5) enhances lipophilicity and metabolic stability, making such analogs relevant in drug design .
  • Boronic Acid Analogs: The hydroxyiminomethyl group in phenylboronic acids (CAS 938443-32-4) enables Suzuki–Miyaura cross-coupling reactions, whereas the ester group in the target compound may favor hydrolysis or transesterification .

Coordination Chemistry and Hydrogen Bonding

The hydroxyiminomethyl group in the target compound can act as a ligand, similar to 4-pyridinecarbaldehyde oxime in copper(II) complexes. In such complexes, the oxime group participates in hydrogen bonding, forming 2D networks . By contrast, pyrazole esters without oxime groups (e.g., CAS 5932-27-4) lack this coordination capability.

Areas for Future Research :

  • Exploration of the compound’s metal-binding specificity.
  • Evaluation of bioactivity against disease-specific targets.
  • Optimization of synthetic routes for scale-up .

Biological Activity

Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O3
  • Molecular Weight : 248.25 g/mol
  • CAS Number : 320423-32-3

The compound features a pyrazole ring substituted with a hydroxyimino group and a phenyl group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring.
  • Introduction of the hydroxyimino group through condensation reactions.
  • Esterification to form the ethyl ester.

The synthesis pathway can be optimized for yield and purity, often involving various reagents and conditions tailored to specific functional groups present in the compound.

Biological Activity

This compound has shown promising biological activities, particularly as an enzyme inhibitor and antimicrobial agent. The following sections detail its mechanisms of action and specific activities observed in studies.

The biological activity is largely attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with amino acid residues at the enzyme's active site, effectively blocking enzymatic activity.
  • Antimicrobial Activity : The compound has demonstrated inhibitory effects against various microbial strains, suggesting its potential use as an antimicrobial agent.

Case Studies

  • Antiviral Activity : In a study evaluating the antiviral properties of pyrazole derivatives, this compound exhibited significant inhibition against viral replication in vitro, particularly against influenza virus strains .
  • Anticancer Properties : Another study focused on the anticancer activity of this compound showed that it inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The observed IC50 values indicated a dose-dependent response, with notable activity at lower concentrations .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the phenyl ring significantly affected biological activity. Substituents that enhance electron density or steric hindrance were found to improve enzyme binding affinity .

Data Tables

Biological ActivityObserved EffectReference
AntiviralSignificant inhibition against influenza virus
AnticancerInhibited proliferation in breast and lung cancer cells
Enzyme InhibitionEffective against specific enzymes related to viral replication

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Waste Disposal : Collect chemical waste in labeled containers and dispose via licensed hazardous waste services. Avoid environmental release .
  • Emergency Measures : In case of skin contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. What synthetic routes are available for this compound?

  • Methodological Answer :

  • Condensation Reactions : React ethyl glyoxylate phenylhydrazone with acrylamide derivatives under controlled conditions (e.g., 80°C in DMF with K₂CO₃ as a base) .
  • Electrochemical Methods : Oxidative aromatization of pyrazolines using controlled potential electrolysis (e.g., 3.25 F charge in divided cells) yields pyrazole derivatives with high regioselectivity .
  • Purification : Use silica gel chromatography (cyclohexane/ethyl acetate gradient) to isolate the product .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 7.45 ppm (H-4 pyrazole) and ethyl groups at δ 4.37 ppm (q, J = 7.1 Hz) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1035) .
  • X-ray Crystallography : Refine crystal structures using SHELXL software to determine bond lengths and angles .

Advanced Research Questions

Q. How can computational methods assist in analyzing the molecular conformation of this compound?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitudes (q) and phase angles (φ) to quantify non-planar distortions in the pyrazole ring using Cartesian coordinates from crystallographic data .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties and compare with experimental NMR/IR data .

Q. How can contradictions in crystallographic data during structure refinement be resolved?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Cross-validate with simulated annealing to resolve disorder .
  • Validation Tools : Apply checkCIF/PLATON to identify outliers in bond lengths/angles. Compare with homologous structures (e.g., ethyl 1-phenylpyrazole-3-carboxylate derivatives) .

Q. What electrochemical strategies optimize oxidative aromatization of pyrazoline intermediates?

  • Methodological Answer :

  • Electrolysis Conditions : Use graphite electrodes in acetonitrile/water (9:1) with NaHCO₃ as electrolyte. Apply 10 mA/cm² current density for 3–4 hours .
  • Mechanistic Insights : Monitor reaction progress via cyclic voltammetry to identify oxidation potentials (e.g., pyrazoline → pyrazole at +1.2 V vs. Ag/AgCl) .

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